2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a synthetic organic compound with a unique structure that combines a pyrano[4,3-D]pyrimidine core with a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can be compared with other pyrano[4,3-D]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, leading to distinct biological activities.
Triazolo[1,5-c]pyrimidine: Another related compound with a different heterocyclic ring, offering unique properties and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H11F3N2O2 |
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Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) |
InChI Key |
HHLLHTOFIMTHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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